![molecular formula C19H20N2 B5674304 N,N-diethyl-4-(2-quinolinyl)aniline CAS No. 19736-41-5](/img/structure/B5674304.png)
N,N-diethyl-4-(2-quinolinyl)aniline
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, closely related to N,N-diethyl-4-(2-quinolinyl)aniline, involves innovative methods including Rh-catalyzed carbonylation and annulation of anilines with CO and alkynes through N-H and C-H bond activation. This method offers a practical and attractive protocol due to its simplicity, broad substrate scope, and the production of high-value quinolin-2(1H)-ones without the need for preactivated anilines (Li, Li, & Jiao, 2015). Additionally, palladium-catalyzed intramolecular hydroarylation has been employed for the synthesis of structurally similar compounds, emphasizing the versatility and efficiency of metal-catalyzed reactions in constructing complex quinoline frameworks (Wei et al., 2013).
Molecular Structure Analysis
The structural elucidation of quinoline derivatives is critical for understanding their chemical behavior. X-ray single-crystal diffraction has been utilized to determine the crystal structure of related compounds, providing insights into their molecular geometry and confirming the connectivity of the quinoline core with various substituents (Wei et al., 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. Notably, the reactivity of these compounds in forming supramolecular complexes demonstrates their utility in materials science and coordination chemistry. Such reactions not only illustrate the chemical versatility of the quinoline moiety but also its potential in the development of new materials with desirable properties (Wang et al., 2016).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structure, are fundamental for their application in various fields. The solubility and thermal stability of these compounds are particularly relevant in the development of polymeric materials and pharmaceutical formulations, where these properties can significantly affect the material's performance and efficacy (Ghaemy & Bazzar, 2010).
properties
IUPAC Name |
N,N-diethyl-4-quinolin-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-3-21(4-2)17-12-9-16(10-13-17)19-14-11-15-7-5-6-8-18(15)20-19/h5-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEFSERWIAYNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(quinolin-2-yl)aniline | |
CAS RN |
19736-41-5 |
Source
|
Record name | 2-(4-(DIETHYLAMINO)PHENYL)QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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